4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Overview
Description
4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, also known as 3-Chloro-4-(thiazol-2-yl)benzoic acid, is an organic compound with a molecular formula of C8H5ClNOS. It is a white to off-white crystalline solid with a melting point of 163-164°C. This compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. In
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures in medicinal chemistry involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are the development of compounds with various biological effects .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application involve the use of thiophene-mediated molecules in the manufacturing process .
- The outcomes of these applications are the production of materials that are resistant to corrosion .
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Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application involve the use of thiophene derivatives in the manufacturing process of semiconductors .
- The outcomes of these applications are the production of advanced organic semiconductors .
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The methods of application involve the use of thiophene derivatives in the development of drugs .
- The outcomes of these applications are the development of drugs with various pharmacological properties .
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Cross-Coupling Reactions
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Catalysis
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Polymer or Optoelectronics Materials
- Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and as bioactive compounds .
- The methods of application involve the reaction of triarylboranes with a ligand .
- The outcomes of these applications are the development of bioactive compounds .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- The methods of application involve the use of suprofen in the treatment of inflammation .
- The outcomes of these applications are the alleviation of inflammation symptoms .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- The methods of application involve the use of articaine in dental procedures .
- The outcomes of these applications are the alleviation of pain during dental procedures .
- Borinic acids and their chelate derivatives are used in synthetic approaches .
- The methods of application involve the addition of organometallic reagents to boranes .
- The outcomes of these applications are the construction of carbon–carbon or carbon–heteroatom bonds .
- Borinic acids are used in the synthesis of heterocycles .
- The methods of application involve the reaction of triarylboranes with a ligand .
- The outcomes of these applications are the production of heterocycles .
- Borinic acids are used in the synthesis of tetracoordinated compounds .
- The methods of application involve the addition of organometallic reagents to boranes .
- The outcomes of these applications are the production of tetracoordinated compounds .
- Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and as bioactive compounds .
- The methods of application involve the reaction of triarylboranes with a ligand .
- The outcomes of these applications are the development of bioactive compounds .
- Borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
- The methods of application involve the use of borinic acids in catalysis .
- The outcomes of these applications are the catalysis of regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVWFNTHIHOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589604 | |
Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
CAS RN |
886367-29-9 | |
Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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